molecular formula C15H25NO4 B1602622 tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate CAS No. 521964-59-0

tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate

Cat. No. B1602622
Key on ui cas rn: 521964-59-0
M. Wt: 283.36 g/mol
InChI Key: CDPAAIMSAXXWQH-UHFFFAOYSA-N
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Patent
US08153683B2

Procedure details

Add t-butanol (35 g, 471 mmol) to a solution of potassium t-butoxide (1M in THF, 471 mL, 471 mmol) under nitrogen. Cool the reaction solution was cooled to 0-5° C. and add the toluene solution containing 1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene over 60 minutes, maintaining the temperature at 0-10° C. Warm the reaction to 23° C., stir for 2 hours, and assay by GC for the disappearance of the isocyanate starting material. Add the reaction mixture to a mixture of deionized water (1.2 L) and MTBE (1.2 L) at 15° C. Stir the solution for 20 minutes and separate the layers. Wash the organic layer with a 20% brine solution (250 mL) and separate the layers. Transfer the organic layer concentrated via distillation, to approximately 250 mL. Add heptane (500 mL) and concentrate the solution to a total volume of 250 mL. Cool the resulting slurry solution to 0° C., stir for 2 hours, and filter. Wash the filter cake with cold heptane (2×100 mL) and vacuum dry to give 34.54 g (52% yield from 1-(carboxylic acid)-1-(tert-butoxycarbonyl)cyclopent-3-ene) of 1-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)cyclopent-3-ene as a white solid.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
471 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
reactant
Reaction Step Five
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[CH3:6][C:7]([CH3:10])([O-:9])[CH3:8].[K+].[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14]C=1.[N-:19]=[C:20]=[O:21].CC([O:26]C)(C)C>O>[C:1]([O:5][C:20]([NH:19][C:15]1([C:14]([O:9][C:7]([CH3:10])([CH3:8])[CH3:6])=[O:26])[CH2:16][CH:17]=[CH:12][CH2:18]1)=[O:21])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
471 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
1-(isocyanate)-1-(tert-butoxycarbonyl)cyclopent-3-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Five
Name
Quantity
1.2 L
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0-10° C
TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to 23° C.
ADDITION
Type
ADDITION
Details
Add the reaction mixture
STIRRING
Type
STIRRING
Details
Stir the solution for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
separate the layers
WASH
Type
WASH
Details
Wash the organic layer with a 20% brine solution (250 mL)
CUSTOM
Type
CUSTOM
Details
separate the layers
CONCENTRATION
Type
CONCENTRATION
Details
Transfer the organic layer concentrated via distillation, to approximately 250 mL
CONCENTRATION
Type
CONCENTRATION
Details
Add heptane (500 mL) and concentrate the solution to a total volume of 250 mL
TEMPERATURE
Type
TEMPERATURE
Details
Cool the resulting slurry solution to 0° C.
STIRRING
Type
STIRRING
Details
stir for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the filter cake with cold heptane (2×100 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.54 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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